molecular formula C17H21N5O2 B2881942 N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-58-9

N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2881942
CAS RN: 946229-58-9
M. Wt: 327.388
InChI Key: MWBOTACODMMJAX-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazo[2,1-c][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains an imidazo[2,1-c][1,2,4]triazine core, which is a fused ring system containing two nitrogen atoms and one carbon atom in a five-membered ring, attached to a six-membered ring with three nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with nucleophiles and electrophiles due to the presence of nitrogen atoms in the ring system .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents attached to the imidazo[2,1-c][1,2,4]triazine core. Generally, these compounds are expected to have good thermal stability .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on triazines and related compounds has explored their synthesis and reactions, highlighting their versatility in chemical synthesis. For example, the study by Baig and Stevens (1981) detailed the synthesis of imidazo[5,1-c][1,2,4]triazines through the coupling of 5-diazomidazole-4-carboxamide with reactive methylenic substrates, demonstrating the compounds' potential as intermediates for further chemical reactions Baig & Stevens, 1981.

Anticancer and Antioxidant Properties

Another area of application is in the development of anticancer and antioxidant agents. Bekircan et al. (2005) synthesized fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, showing moderate anti-proliferation potential against cancer cell lines and high antioxidant activity, suggesting potential therapeutic applications Bekircan et al., 2005.

Pharmacological Applications

Imidazotetrazines, a closely related class, have been studied for their antitumor properties. Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, showing curative activity against leukemia, which underscores the potential of structurally similar compounds in pharmacological research Stevens et al., 1984.

Materials Science and CO2 Capture

The study by Sekizkardes et al. (2014) on triazine-based benzimidazole-linked polymers for CO2 capture highlights the application of triazine derivatives in materials science, particularly in the development of adsorbent materials for environmental applications Sekizkardes et al., 2014.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some imidazo[2,1-c][1,2,4]triazine derivatives have been studied for their anti-tubercular activity .

Future Directions

Future research could involve studying the biological activity of this compound and its derivatives, as well as optimizing its synthesis process. Additionally, the compound could be modified to improve its properties or to create new compounds with potential applications in medicinal chemistry .

properties

IUPAC Name

N-butan-2-yl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-4-12(3)18-15(23)14-16(24)22-10-9-21(17(22)20-19-14)13-7-5-11(2)6-8-13/h5-8,12H,4,9-10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBOTACODMMJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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